4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Its structure features a difluoromethyl group at position 4, an isopropyl group at position 2, and a methyl group at position 2. These substituents confer unique physicochemical properties, such as enhanced metabolic stability (due to fluorine’s electronegativity) and steric bulk from the isopropyl group, which may influence target binding .
Synthesis:
The compound can be synthesized via multicomponent reactions (MCRs) in green solvents like PEG-400. A typical protocol involves reacting aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine under catalytic conditions (e.g., FeCl₃·6H₂O or CuSO₄·5H₂O) at 80–100°C . For fluorinated derivatives, fluoromethyl-containing aldehydes or post-synthetic fluorination may be employed .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-5(2)16-6(3)9-7(10(12)13)4-8(17)14-11(9)15-16/h4-5,10H,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKLCQJKNYVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NN1C(C)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and cost-effective raw materials are also critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides can participate in addition reactions.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Mechanisms
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase , an enzyme critical in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the citric acid cycle, leading to reduced ATP production and altered cellular metabolism.
Key Interactions
- Succinate Dehydrogenase Inhibition : Inhibiting this enzyme can lead to decreased cellular respiration and energy production.
- Protein Interactions : The compound may also modulate various signaling pathways by interacting with proteins involved in these processes.
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (Lung Cancer) : Exhibited significant anti-proliferative effects with IC50 values comparable to established anticancer agents.
- HCT-116 (Colon Cancer) : Similar cytotoxicity was observed, indicating potential as a therapeutic agent.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects on A549 and HCT-116 cells, the compound demonstrated potent activity with IC50 values indicating strong inhibition of cell growth. Molecular docking studies suggested effective binding to target proteins involved in cancer progression, further supporting its potential as an anticancer drug .
Metabolic Pathway Modulation
Due to its role as a succinate dehydrogenase inhibitor, this compound may be explored for applications in metabolic disorders. By modulating energy production pathways, it could potentially influence conditions related to energy metabolism dysfunction.
Neurological Applications
Emerging research indicates that compounds similar to 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one may have implications in neuropharmacology. The modulation of metabolic pathways can influence neuronal health and function, suggesting potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects depends on its molecular targets and pathways. The difluoromethyl group, in particular, can interact with biological targets, leading to specific biochemical reactions. The exact mechanism may vary depending on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 2, 3, 4, and 6/7 (Table 1).
Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
Key Observations :
- Position 2 : Isopropyl substituents (target compound) introduce steric bulk, possibly affecting binding pocket interactions compared to phenyl groups (e.g., ).
- Functionalization at Position 6/7: Derivatives like the propanoic acid analog () may enhance solubility but reduce membrane permeability compared to the oxo group.
Key Observations :
- Green Chemistry : PEG-400 is widely used for its recyclability and low toxicity, aligning with sustainable synthesis trends .
- Catalysts: Transition metals (e.g., Cu, Fe) and organocatalysts (e.g., L-proline) enable regioselective MCRs .
- Fluorination : Radiopharmaceutical analogs require specialized [¹⁸F]fluoride reagents, limiting scalability compared to solution-phase methods .
Lipophilicity and Solubility :
- The target compound’s logP is estimated to be ~2.5 (CF₂H increases lipophilicity vs. non-fluorinated analogs) .
- Propanoic acid derivatives () exhibit higher aqueous solubility but lower logP (~1.8) due to ionizable groups.
Biological Activity
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure suggests it may interact with various biological targets, leading to significant effects on cellular processes.
The molecular formula of this compound is with a molecular weight of approximately 313.3 g/mol. The compound features a difluoromethyl group and an isopropyl moiety, which are critical for its biological activity.
Research indicates that compounds structurally similar to this compound may inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain. This inhibition can lead to decreased ATP production, significantly impacting cellular energy metabolism and proliferation .
Biochemical Pathways
The compound's interaction with SDH suggests it may disrupt the citric acid cycle, leading to altered energy dynamics within cells. This effect can have profound implications, particularly in cancer cells that rely heavily on aerobic respiration for growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays using breast cancer cells (e.g., MCF-7 and MDA-MB-231) showed that these compounds could induce apoptosis more effectively than standard chemotherapeutics like cisplatin .
Table 1: Summary of Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Similar Pyrazole Derivative | MDA-MB-231 | TBD | Caspase activation |
Enzyme Inhibition Studies
The inhibition studies suggest that the compound's interaction with SDH not only affects cancer cell metabolism but may also be relevant in other therapeutic contexts. For example, compounds targeting similar pathways have shown promise in treating metabolic disorders by modulating energy production pathways .
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage. Lower concentrations appear to exert minimal toxicity while still affecting cellular functions. Conversely, higher doses lead to pronounced inhibitory effects on cell proliferation, indicating a dose-dependent response that could be leveraged in therapeutic applications .
Q & A
Q. What are the established synthetic routes for 4-(difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
The synthesis typically involves multi-step cyclization reactions. A common approach includes:
- Condensation of substituted pyrazole intermediates with pyridine derivatives under acidic or basic conditions.
- Use of microwave-assisted synthesis to enhance reaction rates and yields (e.g., PEG-400 as a recyclable solvent for cyclization steps ).
- Final purification via column chromatography or recrystallization. Key intermediates include halogenated pyrazoles and functionalized pyridines. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid byproducts .
Q. How is the compound characterized structurally and analytically?
- Spectroscopic Methods :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~2.5–3.0 ppm for methyl/isopropyl groups, δ ~6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Peaks at ~1640–1650 cm⁻¹ confirm the carbonyl group (C=O) .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : The difluoromethyl group enhances binding affinity to kinases or oxidoreductases, with IC₅₀ values in the micromolar range .
- Antiproliferative Activity : Demonstrated in cancer cell lines (e.g., MCF-7, HeLa) via mitochondrial apoptosis pathways .
- Bioavailability : Increased lipophilicity from the isopropyl group improves membrane permeability compared to non-alkylated analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Optimization : Replace traditional solvents (DMF, DMSO) with PEG-400 to improve recyclability and reduce waste .
- Flow Chemistry : Continuous flow reactors enhance scalability and reduce reaction times (e.g., 30% yield improvement over batch methods) .
- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 15-minute cyclization at 150°C) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Structural Confirmation : X-ray crystallography or computational docking validates binding modes and active conformers .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Difluoromethyl vs. Trifluoromethyl : Difluoromethyl reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
- Isopropyl vs. Methyl : Isopropyl enhances metabolic stability but may reduce solubility (logP increases by ~0.5 units) .
- Positional Isomerism : Substitution at the 3-position (methyl) versus 4-position (difluoromethyl) alters electronic effects and π-π stacking .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., RMSD <2.0 Å over 100 ns simulations) .
Methodological Guidance for Experimental Design
Q. How to design a robust SAR study for derivatives of this compound?
- Variation of Substituents : Systematically replace difluoromethyl, isopropyl, and methyl groups with bioisosteres (e.g., chloro, cyano) .
- In Silico Screening : Use virtual libraries (e.g., ZINC15) to prioritize synthetically accessible analogs .
- Dose-Response Curves : Test compounds at 5–6 concentrations (0.1–100 µM) to calculate precise IC₅₀/EC₅₀ values .
Q. What analytical techniques confirm compound purity and stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
